molecular formula C19H23N5O2 B2446407 N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-38-5

N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2446407
CAS No.: 946279-38-5
M. Wt: 353.426
InChI Key: SVUMJTHZBMJIGX-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an imidazole ring and a triazine ring . Imidazole derivatives are known for their broad range of chemical and biological properties, and they are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and triazine rings would likely contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of compounds that have been explored for their potential in various scientific applications due to their unique chemical structures. The synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, which are closely related to the compound , involve the coupling of 5-diazomidazole-4-carboxamide with reactive methylenic substrates. This process leads to a series of imidazolyl-hydrazones, which can cyclize under acidic or basic conditions to form imidazo[5,1-c][1,2,4]triazines. Such cyclization can yield different products depending on the substituents present, such as 7-aminoimidazotriazines or bicycles with a 7-methylene substituent (Baig & Stevens, 1981).

Applications in Energy Metabolism and Antitumor Activity

Azoloazine derivatives, which include compounds structurally similar to this compound, have been studied for their effects on energy metabolism in cell cultures. One particular study focused on the impact of these derivatives on oxidative glucose metabolism in tumor and non-tumor cell cultures. The research aimed to identify compounds with favorable characteristics for potential use as antitumor agents. The results showed that certain azoloazine derivatives could significantly reduce lactate production and oxygen consumption in cell cultures, indicating a potential for further preclinical study as antitumor agents (Al-Humairi et al., 2023).

Synthesis of Related Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as dihydro-1,2,3-triazolo[1,5-a]pyrimidines, involves multicomponent reactions that can yield a variety of products with potential biological activities. One example is the preparation of 5'-amino-6'-cyano-4'H-spiro[cyclohexane-1,7'-[1,2,3]triazolo[1,5-a]-pyrimidine]-3'-carboxamide through a three-component reaction. Such synthetic approaches are crucial for developing novel compounds with potential applications in pharmaceuticals and other scientific fields (Gladkov et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-cyclohexyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-7-9-15(10-8-13)23-11-12-24-18(26)16(21-22-19(23)24)17(25)20-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUMJTHZBMJIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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